molecular formula C22H27N3O11S B3941187 1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B3941187
M. Wt: 541.5 g/mol
InChI Key: FVOOUBJUGXXSTM-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenylsulfonyl group and a trimethoxybenzyl group, along with an oxalic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-[(2,4,5-trimethoxyphenyl)methyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the combination of its functional groups, which impart specific chemical properties and reactivity. The presence of both the nitrophenylsulfonyl and trimethoxybenzyl groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O7S.C2H2O4/c1-28-17-13-19(30-3)18(29-2)12-15(17)14-21-8-10-22(11-9-21)31(26,27)20-7-5-4-6-16(20)23(24)25;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOOUBJUGXXSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
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1-(2-Nitrophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

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